molecular formula C7H10N2O2 B1457649 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid CAS No. 1554483-79-2

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid

Cat. No. B1457649
CAS RN: 1554483-79-2
M. Wt: 154.17 g/mol
InChI Key: KLNZVAFPGKKGJH-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The synthesis of imidazole derivatives often involves the formation of one or more of the heterocycle’s core bonds . For instance, Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid consists of a five-membered imidazole ring substituted with an ethyl group, a methyl group, and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions, depending on the nature of their substituents . For example, they can undergo reactions involving the formation of new bonds to the imidazole ring . The specific reactions that 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid include a predicted boiling point of 345.7±35.0 °C, a predicted density of 1.23±0.1 g/cm3, and a predicted pKa of 1.20±0.10 .

Scientific Research Applications

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid: A Comprehensive Analysis of Scientific Research Applications:

Synthetic Intermediate for Polyamides

This compound serves as a synthetic intermediate in the solid-phase synthesis of polyamides containing imidazole, which are important in various fields such as materials science for their stability and unique properties .

Antioxidant Potential

Imidazole derivatives have been synthesized and evaluated for their antioxidant potential, showing good scavenging potential. This suggests that 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid could be used in the development of antioxidant agents .

Therapeutic Potential

The imidazole ring is a common feature in compounds with therapeutic potential. This compound could be a precursor in synthesizing molecules with pharmacological activities .

Regiocontrolled Synthesis

Recent advances in the synthesis of substituted imidazoles highlight their importance in creating functional molecules used in everyday applications. This compound could play a role in such regiocontrolled synthesis processes .

Future Directions

Imidazole derivatives are being increasingly recognized for their wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on exploring new synthetic routes and applications for 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid and related compounds.

properties

IUPAC Name

1-ethyl-5-methylimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-5(2)4-8-6(9)7(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNZVAFPGKKGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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